The synthesis of GSK2793660 involves the development of a dipeptide-based irreversible inhibitor characterized by an α,β-unsaturated amide structure. The compound was designed through structure-based drug design techniques that optimize the interaction with the active site of Cathepsin C. Specific synthetic routes have been developed to ensure high purity and yield of the compound, although detailed methodologies are proprietary to GlaxoSmithKline and not extensively published in public literature .
GSK2793660 has a complex molecular structure that allows it to effectively bind to the active site of Cathepsin C. The compound's structure includes:
The structural analysis reveals that GSK2793660 forms a thiolate-imidazolium ion pair with the catalytic dyad residues (Cysteine 234 and Histidine 381) within Cathepsin C, which is essential for its inhibitory action .
The primary chemical reaction involving GSK2793660 is its interaction with Cathepsin C, leading to the formation of a covalent bond between the inhibitor and the enzyme. This reaction can be summarized as follows:
This mechanism underlines the compound's effectiveness in reducing proteolytic activity associated with inflammatory diseases .
GSK2793660 functions primarily by inhibiting Cathepsin C through irreversible covalent modification. The mechanism can be described in several steps:
GSK2793660 exhibits various physical and chemical properties relevant for its application in pharmacology:
The compound's properties make it suitable for oral administration, as demonstrated in clinical trials where it achieved significant inhibition of Cathepsin C activity without substantial adverse effects .
GSK2793660 is primarily being researched for its potential applications in treating:
Clinical trials have demonstrated promising results regarding safety and efficacy, indicating that GSK2793660 could represent a novel therapeutic approach for these conditions .
GSK2793660 hydrochloride (CAS#1613458-79-9) is an irreversible covalent inhibitor of cathepsin C (CTSC), also known as dipeptidyl peptidase I (DPP1). The compound features an α,β-unsaturated amide warhead that enables irreversible binding to the catalytic cysteine residue (Cys234) of CTSC. Its molecular formula is C₂₂H₃₂ClN₃O₃, with a molecular weight of 421.97 g/mol [1] [8]. The free base (CAS#1613458-71-1) has the formula C₂₀H₂₇N₃O₃ and a molecular weight of 357.45 g/mol [2] [10].
The stereochemical configuration is defined by an (S,E)-enantiomer at the chiral center adjacent to the tetrahydro-2H-pyran-4-carboxamide group, which is critical for target engagement. The IUPAC name is (S,E)-4-amino-N-(1-(indolin-1-yl)-6-methyl-1-oxohept-2-en-4-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride. The E-configuration of the α,β-unsaturated system facilitates Michael addition with the thiolate of Cys234, while the chiral center optimizes spatial orientation within the CTSC active site [1] [3]. Key structural elements include:
Component | Structural Role | Stereochemical Significance |
---|---|---|
α,β-Unsaturated amide | Covalent warhead for Cys234 | E-configuration enables nucleophilic addition |
Tetrahydro-2H-pyran ring | Rigidity and hydrogen bonding | Chiral (S)-center dictates binding orientation |
Indoline acyl group | Hydrophobic pocket binding | Planar conformation enhances active-site fit |
Propyl-heptenyl chain | Membrane permeability enhancement | Alkyl spacer optimizes cellular uptake |
GSK2793660 hydrochloride exhibits pH-dependent stability, decomposing at pH >4 through cyclization into thermodynamically stable products. This necessitates acidification during plasma sample processing in pharmacokinetic studies [4] [8]. Its solubility profile is characterized by:
Storage requires stringent conditions: -20°C for long-term stability (months to years) and 0–4°C for short-term use (days to weeks). The solid powder remains stable for >2 years when stored desiccated in the dark [1]. Crystallographic data, though not fully reported in public literature, indicate that the chloride ion forms hydrogen bonds with the protonated amine of the tetrahydro-2H-pyran ring, enhancing lattice energy and stability [3].
Property | Value | Analytical Method |
---|---|---|
Molecular Weight | 421.97 g/mol | Mass spectrometry [1] |
Elemental Composition | C, 62.62%; H, 7.64%; Cl, 8.40%; N, 9.96%; O, 11.37% | Elemental analysis [1] |
Solubility (DMSO) | >10 mM | Equilibrium solubility [1] |
Stability (pH 4) | Stable for >24 hours | HPLC-UV [4] |
Storage Conditions | -20°C (desiccated) | Long-term stability studies [1] |
XLogP | 1.8 | Computational modeling [3] |
The synthesis of GSK2793660 employs an Ichikawa rearrangement as a key step to establish the chiral (S)-center adjacent to the unsaturated amide. This method enables enantioselective construction of the α-amino acid backbone [1] [9]. Process optimization addressed:
Structure-activity relationship (SAR) studies focused on optimizing the warhead and hydrophobic tail:
Process-scale synthesis faces challenges:
GSK2793660 belongs to a class of irreversible covalent inhibitors that differ structurally and mechanistically from newer non-covalent agents (e.g., SF38) or reversible covalent inhibitors (e.g., AZD7986). Key distinctions include:
Clinical Outcomes: Unlike AZD7986 (Phase III), GSK2793660 failed to suppress neutrophil serine protease (NSP) activity in humans despite >90% CTSC inhibition, leading to Phase I discontinuation. This highlights the complexity of NSP regulation beyond CTSC dependence [4] [5].
Table 3: Comparative Analysis of Clinical-Stage CTSC Inhibitors *
Inhibitor | Warhead Type | Molecular Target | Clinical Stage | Key Structural Differentiators |
---|---|---|---|---|
GSK2793660 (HCl) | Irreversible acrylamide | Covalent (Cys234) | Phase I (Terminated) | Tetrahydro-2H-pyran-4-carboxamide; (S,E)-configuration |
AZD7986 (Brensocatib) | Reversible cyano | Non-covalent | Phase III | Cyanopyrrolidine; trifluoromethylpyridine |
BI1291583 | Reversible cyano | Covalent (Cys234) | Phase II | Undisclosed; likely pyridine/cyanide scaffold |
SF38 (Preclinical) | Non-covalent | Allosteric | Preclinical | Thiophene-substituted pyridine |
GSK2793660’s termination underscores a key pharmacological insight: irreversible CTSC inhibition does not guarantee downstream NSP suppression in humans. This may arise from alternative activation pathways for NSPs or compensatory mechanisms in neutrophils [4] [6]. Newer agents like SF38 focus on non-peptidic scaffolds to avoid off-target desquamation side effects linked to covalent inhibitors [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7